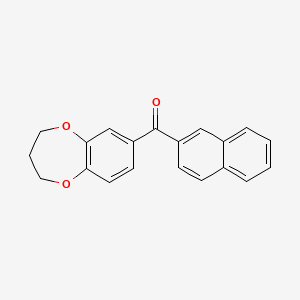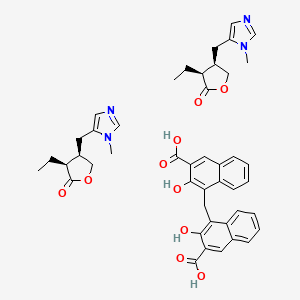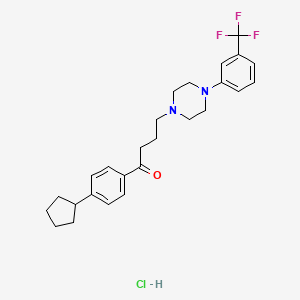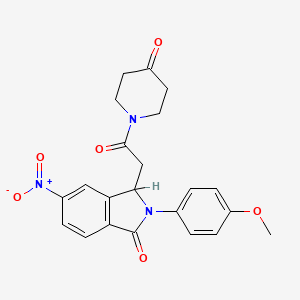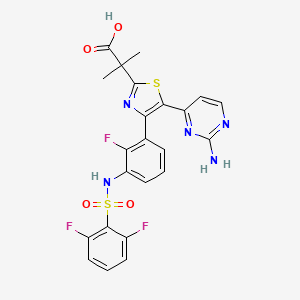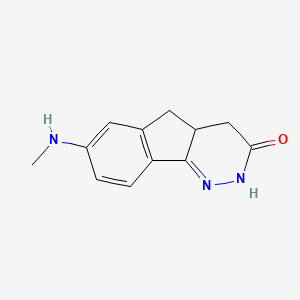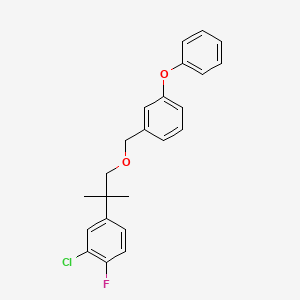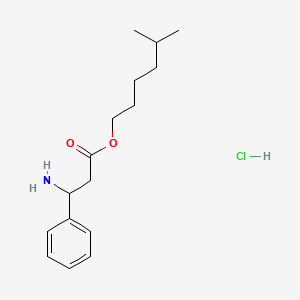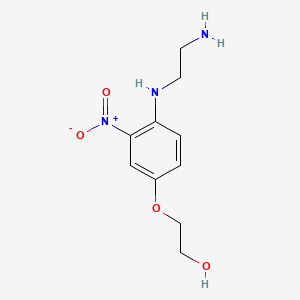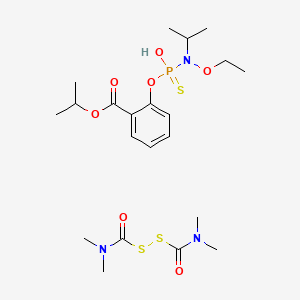
Oftanol T
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oftanol T is a compound used primarily as an insecticide. It is a formulation that combines Isofenphos and Thiuram, which are known for their effectiveness in controlling various pests. Isofenphos is an organophosphate insecticide, while Thiuram is a fungicide and seed treatment agent .
Vorbereitungsmethoden
The preparation of Oftanol T involves the combination of Isofenphos and Thiuram. Isofenphos is synthesized through a series of chemical reactions involving the phosphorylation of an appropriate precursor. Thiuram is typically prepared by reacting carbon disulfide with secondary amines. The industrial production of this compound involves mixing these two active ingredients in specific proportions to create a formulation suitable for seed treatment .
Analyse Chemischer Reaktionen
Oftanol T undergoes several types of chemical reactions, including:
Oxidation: Isofenphos can be oxidized to form its oxon derivative, which is more toxic to insects.
Hydrolysis: Both Isofenphos and Thiuram can undergo hydrolysis, leading to the formation of various degradation products.
Substitution: Isofenphos can participate in nucleophilic substitution reactions, where the phosphorus atom is attacked by nucleophiles.
Common reagents used in these reactions include water (for hydrolysis), oxidizing agents (for oxidation), and nucleophiles (for substitution). The major products formed from these reactions are the oxon derivative of Isofenphos and various hydrolysis products .
Wissenschaftliche Forschungsanwendungen
Oftanol T has several scientific research applications:
Agriculture: It is used to control pests in crops such as onions, where it is applied as a seed dressing to protect against onion flies.
Turf Management: It is used in turfgrass management to control soil insects like white grubs and billbug larvae.
Environmental Studies: Research on the environmental impact of this compound helps in understanding its persistence and degradation in soil and water.
Wirkmechanismus
The mechanism of action of Oftanol T involves the inhibition of acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects. Isofenphos, one of the active ingredients, binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous nerve impulse transmission and eventually leading to the death of the insect .
Vergleich Mit ähnlichen Verbindungen
Oftanol T can be compared with other insecticides such as:
Chlorpyrifos: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.
Diazinon: Also an organophosphate insecticide, but with different applications and toxicity profiles.
Carbofuran: A carbamate insecticide with a similar mode of action but different chemical properties.
This compound is unique due to its combination of Isofenphos and Thiuram, which provides both insecticidal and fungicidal properties, making it effective for seed treatment and pest control in various agricultural settings .
Eigenschaften
CAS-Nummer |
65272-22-2 |
|---|---|
Molekularformel |
C21H36N3O7PS3 |
Molekulargewicht |
569.7 g/mol |
IUPAC-Name |
S-(dimethylcarbamoylsulfanyl) N,N-dimethylcarbamothioate;propan-2-yl 2-[[ethoxy(propan-2-yl)amino]-hydroxyphosphinothioyl]oxybenzoate |
InChI |
InChI=1S/C15H24NO5PS.C6H12N2O2S2/c1-6-19-16(11(2)3)22(18,23)21-14-10-8-7-9-13(14)15(17)20-12(4)5;1-7(2)5(9)11-12-6(10)8(3)4/h7-12H,6H2,1-5H3,(H,18,23);1-4H3 |
InChI-Schlüssel |
ZWDGJEMZVPYFCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCON(C(C)C)P(=S)(O)OC1=CC=CC=C1C(=O)OC(C)C.CN(C)C(=O)SSC(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


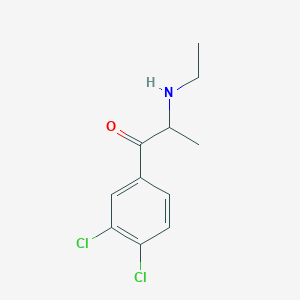
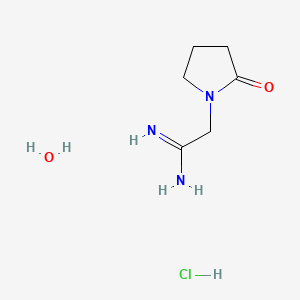
![cobalt(2+);N',N'-dimethylpropane-1,3-diamine;5,8,23,26-tetrathia-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,9,11,13,15,17,19(39),20,22(27),28,30(37),31,33,35-pentadecaene](/img/structure/B12753211.png)
